N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6
Overview
Description
“N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” is a derivative of acetanilide, which is an amide compound where the amine group is substituted with a 4-aminophenyl group and the hydrogen atoms are replaced by deuterium .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the 4-aminophenyl group) attached to a carbon (from the acetamidine group), which is also attached to a nitrogen atom. The nitrogen atom is then bonded to two methyl groups and a hydrogen atom .Chemical Reactions Analysis
In general, amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts. The specific reactions that “N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6” might undergo would depend on the reaction conditions and the other compounds present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring might make the compound relatively stable and nonpolar, while the amine group could allow it to participate in hydrogen bonding .Scientific Research Applications
Polymerization and Material Science
N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 plays a significant role in polymerization and material science. Studies show its use in the polycondensation reaction of various compounds, leading to the production of novel polyureas and polyamides. These materials exhibit properties like high thermal stability, good solubility in organic solvents, and potential applications in the microelectronics industry due to their inherent viscosities and thermal properties (Mallakpour & Rafiee, 2004); (Li et al., 2015); (Mallakpour & Rafiee, 2003).
Photocatalysis
This compound is utilized in photocatalytic applications, especially in CO2 reduction. It's used in a solvent system that shows potential for catalytic activities in the presence of various photosensitizers and electron donors, indicating its role in environmental and energy-related research (Kuramochi et al., 2014).
Chemical Synthesis
It's involved in the synthesis of various chemical compounds. For instance, its application in the synthesis of aromatic polyamides, which are characterized by properties like high thermal stability and low water uptake, makes it a valuable agent in the field of synthetic chemistry (Vinogradova et al., 1974); (Zhi-wen, 2012).
Electrochemistry
It is used in the study of electrophilicity-nucleophilicity relations in chemical reactions. This is crucial in understanding the reactivity of various chemical species and aids in the development of more efficient chemical processes (Dichiarante et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dna methyltransferase (dnmt) 1, 3a, and 3b . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
It’s suggested that similar compounds interact with their targets (like dnmts) and induce changes that inhibit their function . This interaction could potentially lead to changes in gene expression .
Biochemical Pathways
The inhibition of dnmts can affect the methylation status of dna, which is a key mechanism in the regulation of gene expression . Changes in DNA methylation can have downstream effects on various biological processes, including cell differentiation, genomic imprinting, and X-chromosome inactivation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
The inhibition of dnmts can lead to changes in dna methylation patterns, which can subsequently alter gene expression . This can have various effects at the molecular and cellular levels, depending on the specific genes affected .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Future Directions
Biochemical Analysis
Biochemical Properties
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with monoamine oxidase (MAO) enzymes, which are involved in the oxidative deamination of neurotransmitters . The interaction with MAO enzymes can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions. Additionally, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can interact with other biomolecules such as receptors and transporters, modulating their activity and function.
Cellular Effects
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 has been shown to affect various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters . This modulation can lead to changes in gene expression and cellular metabolism, impacting overall cell function. In other cell types, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 may affect cell proliferation, differentiation, and apoptosis by interacting with specific signaling molecules and pathways.
Molecular Mechanism
The molecular mechanism of action of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes such as monoamine oxidase, inhibiting their activity and leading to an accumulation of neurotransmitters . Additionally, N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can interact with receptors and transporters, altering their conformation and function. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and cell signaling pathways . Toxic or adverse effects have been observed at very high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of determining the appropriate dosage for therapeutic applications of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6.
Metabolic Pathways
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound can be metabolized by enzymes such as monoamine oxidase, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The distribution of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 can affect its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is localized in various subcellular compartments, including the cytoplasm and mitochondria . The subcellular localization of the compound can influence its activity and function, as well as its interactions with other biomolecules. Targeting signals and post-translational modifications may direct N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 to specific organelles, affecting its role in cellular processes.
Properties
IUPAC Name |
N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCSAKZQUXQQB-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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